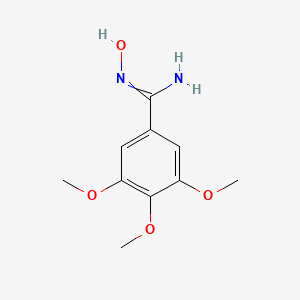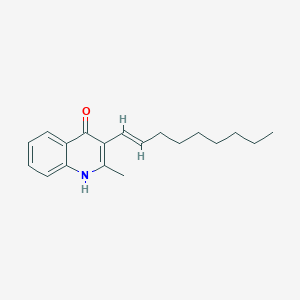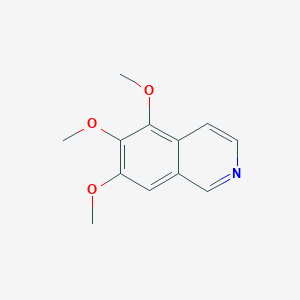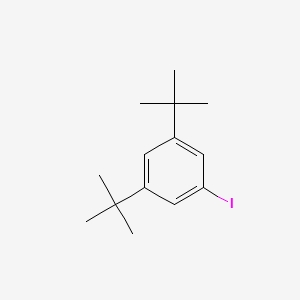
6-Methoxychroman
描述
6-Methoxychroman is an organic compound with the molecular formula C₁₀H₁₂O₂. It belongs to the class of oxygen-containing heterocycles and is structurally related to chroman. This compound is characterized by a methoxy group attached to the chroman ring, which imparts unique chemical and biological properties. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
作用机制
Target of Action
6-Methoxychroman, a derivative of Chromanone, is a heterobicyclic compound Chromanone analogs have been shown to exhibit a wide range of pharmacological activities, suggesting that they interact with multiple targets .
Mode of Action
Chromanone analogs have been shown to display antiparasitic activity by targeting pteridine reductase-1 . This suggests that this compound may interact with its targets in a similar manner, leading to significant inhibition of certain biological processes.
Biochemical Pathways
Chromanone and its analogs are known to affect various biological activities such as anticancer, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, and more . This suggests that this compound may influence a wide range of biochemical pathways, leading to diverse downstream effects.
Pharmacokinetics
A related compound, cremastranone, has been shown to have poor oral bioavailability and rapid metabolism, suggesting that this compound may have similar pharmacokinetic properties .
Result of Action
Given the wide range of pharmacological activities exhibited by chromanone and its analogs , it can be inferred that this compound may have diverse molecular and cellular effects.
生化分析
Biochemical Properties
It is known that it has a molecular weight of 178.19 and a linear formula of C10H10O3
Molecular Mechanism
It is known that it has a boiling point of 319°C at 760 mmHg , suggesting that it may interact with biomolecules at high temperatures
Metabolic Pathways
Metabolic pathways are a series of interconnected biochemical reactions that convert a substrate molecule or molecules through a series of metabolic intermediates, eventually yielding a final product or products . Further research is needed to describe the metabolic pathways that 6-Methoxychroman is involved in, including any enzymes or cofactors that it interacts with. This could also include any effects on metabolic flux or metabolite levels.
Subcellular Localization
Subcellular localization refers to the specific location within a cell where a molecule or a group of molecules function . Further research is needed to understand the subcellular localization of this compound and any effects on its activity or function. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles.
准备方法
Synthetic Routes and Reaction Conditions
6-Methoxychroman can be synthesized through various synthetic routes. One common method involves the cyclization of 3-(4-methoxyphenoxy) propanoic acid using polyphosphoric acid as a catalyst. The reaction mixture is stirred and heated for a specific duration to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic routes for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process. detailed industrial methods are often proprietary and not publicly disclosed.
化学反应分析
Types of Reactions
6-Methoxychroman undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding chromanones or chromones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the chroman ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Chromanones and chromones.
Reduction: Dihydrochromans.
Substitution: Halogenated chromans.
科学研究应用
6-Methoxychroman has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Medicine: Potential therapeutic applications include anti-inflammatory, antioxidant, and anticancer activities.
Industry: It is used in the formulation of cosmetics and pharmaceuticals due to its bioactive properties.
相似化合物的比较
Similar Compounds
- 6-Methoxychroman-2-one
- 3-Methyl-6-methoxychroman
- This compound-4-one
Uniqueness
This compound is unique due to its specific methoxy substitution, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for developing new therapeutic agents and studying biochemical processes .
属性
IUPAC Name |
6-methoxy-3,4-dihydro-2H-chromene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-11-9-4-5-10-8(7-9)3-2-6-12-10/h4-5,7H,2-3,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIKMYBNGVOXIJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901316605 | |
| Record name | 6-Methoxychroman | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901316605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3722-76-7 | |
| Record name | 6-Methoxychroman | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3722-76-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methoxychroman | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901316605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the natural sources of 6-methoxychroman derivatives?
A1: this compound derivatives have been isolated from various fungal species. For instance, Lentinus strigellus produces 2,2-dimethyl-6-methoxychroman-4-one, 4-hydroxy-2,2-dimethyl-6-methoxychromane, and (3R,4S)-3,4-dihydroxy-2,2-dimethyl-6-methoxychromane when cultivated in a peptone-rich liquid medium. [] Similarly, Panus rudis yields 4-hydroxy-2,2-dimethyl-6-methoxychromane, 2,2-dimethyl-6-methoxychroman-4-one, and 3,4-dihydroxy-2,2-dimethyl-6-methoxychromane. []
Q2: Besides fungal sources, are there other ways to obtain this compound derivatives?
A2: Yes, synthetic routes have been developed for this compound derivatives. One example is the synthesis of (E)-3-benzylidene-6-methoxychroman-4-one, utilizing methyl 3-aryl-3-hydroxy-2-methylenepropanoates and the Baylis-Hillman reaction. [] This method provides access to a variety of 3-benzylidenechroman-4-one derivatives, including the methyl ether of bonducellin, a naturally occurring compound.
Q3: What are the reported biological activities of this compound derivatives?
A3: Research suggests that some this compound derivatives exhibit antifungal properties. For instance, 3-(4-methoxybenzylidene)-6-methoxychroman-4-one has demonstrated antifungal activity. [] This highlights the potential of 6-methoxychromans as lead compounds for developing novel antifungal agents.
Q4: Have any studies investigated the structure-activity relationship (SAR) of this compound derivatives?
A4: While specific SAR studies focusing solely on this compound are limited, the synthesis of various derivatives like (E)-3-benzylidene-6-methoxychroman-4-ones allows for preliminary observations. [] Modifications to the benzylidene moiety, such as the introduction of different substituents, could potentially impact the antifungal activity and provide insights into the SAR.
Q5: Are there any studies exploring the three-dimensional structure of this compound derivatives?
A5: Yes, X-ray crystallography studies have been conducted on some derivatives. For instance, the crystal structure of 3-benzylidene-6-methoxychroman-4-one reveals a dihedral angle of 67.78° between the phenyl ring and the benzene ring of the chromanone moiety. [] This structural information can be valuable for understanding the molecular interactions and potential binding modes of these compounds with biological targets.
Q6: What analytical techniques are commonly employed to characterize this compound derivatives?
A6: Researchers utilize various spectroscopic techniques to identify and characterize this compound derivatives. These include Nuclear Magnetic Resonance (NMR) spectroscopy, Liquid Chromatography-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV) spectroscopy. [, ] These techniques provide valuable information regarding the structure, purity, and identity of the isolated compounds.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![(2S)-3-(1H-indol-3-yl)-2-[(3-nitro-2-pyridinyl)amino]propanoic acid](/img/structure/B3132505.png)



![3,7,7-trimethyl-4-(3-pyridinyl)-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B3132522.png)



![3a-methyltetrahydroimidazo[4,5-d]imidazole-2,5(1H,3H)-dione](/img/structure/B3132549.png)
